molecular formula C26H37N5O5 B1681924 Tapi-1 CAS No. 171235-71-5

Tapi-1

Cat. No.: B1681924
CAS No.: 171235-71-5
M. Wt: 499.6 g/mol
InChI Key: AWNBSWDIOCXWJW-OWHMDLSXSA-N
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Description

TAPI-1, also known as Tumor Necrosis Factor-alpha Protease Inhibitor-1, is a compound that inhibits the activity of matrix metalloproteinases and tumor necrosis factor-alpha converting enzyme. It is a structural analog of TAPI-0 but exhibits more stable activity in vitro. This compound is known for its ability to block the shedding of several cell surface proteins, including interleukin-6 receptor and p60 tumor necrosis factor receptor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TAPI-1 involves multiple steps, starting with the preparation of the core structure, which includes the incorporation of aminoethyl and naphthyl groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. The final step often includes the addition of a hydroxylamine group to achieve the hydroxamic acid functionality .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques, such as chromatography, is common in industrial settings to produce this compound efficiently .

Chemical Reactions Analysis

Types of Reactions

TAPI-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities and properties .

Scientific Research Applications

TAPI-1 has a wide range of scientific research applications:

Mechanism of Action

TAPI-1 exerts its effects by inhibiting the activity of matrix metalloproteinases and tumor necrosis factor-alpha converting enzyme. These enzymes are involved in the shedding of cell surface proteins, which play a crucial role in various cellular processes. By blocking these enzymes, this compound can modulate the activity of proteins such as interleukin-6 receptor and tumor necrosis factor receptor, leading to anti-inflammatory and anti-tumor effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its stable activity in vitro and its ability to inhibit both matrix metalloproteinases and tumor necrosis factor-alpha converting enzyme. This dual inhibition makes it a valuable tool in research and potential therapeutic applications .

Biological Activity

TAPI-1 (TNF-alpha protease inhibitor I) is a synthetic compound recognized primarily for its inhibitory effects on matrix metalloproteinases (MMPs) and TNF-alpha converting enzyme (TACE or ADAM17). This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

  • Chemical Name : N-[(2R)-2-[2-(Hydroxyamino)-2-oxoethyl]-4-methyl-1-oxopentyl]-3-(2-naphthalenyl)-alanyl-L-alaninamide
  • Molecular Formula : C26H37N5O5
  • Purity : ≥95%

This compound functions by inhibiting the enzymatic activity of TACE/ADAM17 and MMPs, which are involved in the shedding of various cell surface proteins, including:

  • TNF-alpha
  • IL-6 receptor
  • p60 and p80 TNF receptors

The inhibition of these enzymes leads to a reduction in inflammatory responses and cellular signaling pathways associated with cancer progression and other pathological conditions. The IC50 values for this compound demonstrate its potency:

  • MMP inhibition : IC50 = 8.09 µM
  • Muscarinic receptor-stimulated sAPPα release : IC50 = 3.61 µM
  • Constitutive sAPPα release : IC50 = 920 nM .

In Vitro Studies

  • Cell Viability and Migration :
    • A study on esophageal squamous cell carcinoma (ESCC) revealed that this compound significantly inhibited cell viability at higher concentrations (10–20 µM) while promoting apoptosis and enhancing chemosensitivity to cisplatin at lower doses (5 µM). The mechanism involved suppression of the NF-κB signaling pathway, crucial for cancer cell survival .
  • Inflammatory Response :
    • In renal cells exposed to lipopolysaccharide (LPS), this compound treatment reduced the expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha, demonstrating its anti-inflammatory potential. This effect was accompanied by improved cell proliferation compared to LPS-treated controls .

Animal Studies

This compound has also been tested in vivo, showing promising results in models of neuropathic pain. The compound reduced pain-associated behaviors in mice with induced mononeuropathy, indicating its potential as a therapeutic agent for pain management .

Case Study 1: ESCC Treatment

A recent case study investigated the effects of this compound on two ESCC cell lines (TE-1 and Eca109). The findings highlighted that:

  • Higher doses inhibited cell viability.
  • Lower doses reduced migration and invasion.
  • This compound enhanced sensitivity to cisplatin by modulating NF-kB signaling .

Case Study 2: Inflammatory Response in Renal Cells

In another study focusing on renal inflammation, this compound was shown to mitigate oxidative stress markers and inflammatory cytokine production in HK2 cells treated with LPS. The results indicated a protective role against inflammation-induced cellular damage .

Data Summary

ActivityIC50 ValueEffect
MMP Inhibition8.09 µMBlocks MMP activity
Muscarinic Receptor-stimulated sAPPα Release3.61 µMInhibits soluble APPα release
Constitutive sAPPα Release920 nMReduces APP cleavage

Properties

IUPAC Name

N-[(2S)-1-[[(2S)-1-(2-aminoethylamino)-1-oxopropan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37N5O5/c1-16(2)12-21(15-23(32)31-36)25(34)30-22(26(35)29-17(3)24(33)28-11-10-27)14-18-8-9-19-6-4-5-7-20(19)13-18/h4-9,13,16-17,21-22,36H,10-12,14-15,27H2,1-3H3,(H,28,33)(H,29,35)(H,30,34)(H,31,32)/t17-,21?,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWNBSWDIOCXWJW-OWHMDLSXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)NO)C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(C)C(=O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCCN)NC(=O)[C@H](CC1=CC2=CC=CC=C2C=C1)NC(=O)C(CC(C)C)CC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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